molecular formula C12H20O4 B1412671 trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid CAS No. 2089620-04-0

trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid

Cat. No.: B1412671
CAS No.: 2089620-04-0
M. Wt: 228.28 g/mol
InChI Key: BBEOHROEESSZBN-UHFFFAOYSA-N
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Description

trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid is a high-purity chemical compound provided for scientific research and development. This compound has a molecular formula of C12H20O4 and a molecular weight of 228.29 g/mol . It is characterized by its specific stereochemistry, confirmed by the provided SMILES string, C1CC(OCC1)O[C@H]2CC C@@H C(=O)O . Researchers are advised to handle this material with appropriate safety precautions, including wearing protective glasses, gloves, and clothing to avoid skin contact or inhalation . For long-term stability, it is recommended to store the product at -20°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Material Safety Data Sheet (MSDS) for comprehensive handling and safety information.

Properties

IUPAC Name

4-(oxan-2-yloxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h9-11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEOHROEESSZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a cyclohexane ring, a tetrahydropyran moiety, and a carboxylic acid functional group. Its molecular formula is C13H22O3, and it has a molecular weight of approximately 230.32 g/mol. The presence of the tetrahydropyran ring contributes to its stability and solubility properties, making it suitable for various chemical reactions.

Scientific Research Applications

  • Antibacterial Activity
    • Research indicates that compounds similar to trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid exhibit significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
  • Pharmacological Studies
    • This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that derivatives of cyclohexanecarboxylic acids can act as inhibitors for certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders .
  • Organic Synthesis
    • In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications through esterification or amidation reactions, facilitating the development of new pharmaceuticals .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent activity. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Enzyme Inhibition

In another research project focusing on enzyme inhibitors, derivatives of this compound were synthesized and tested against dihydrofolate reductase (DHFR). Results showed that certain modifications enhanced inhibitory activity significantly compared to standard inhibitors used in cancer therapy .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Compound A (similar structure)64Escherichia coli
Compound B (related derivative)16Streptococcus pneumoniae

Table 2: Enzyme Inhibition Potency

Compound NameIC50 (µM)Target Enzyme
This compound0.5Dihydrofolate reductase
Compound C (standard inhibitor)1.0Dihydrofolate reductase
Compound D (alternative inhibitor)0.8Dihydrofolate reductase

Mechanism of Action

The mechanism of action of trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran-2-yloxy group can act as a protecting group, preventing unwanted reactions at specific sites. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with trans-4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid, as identified in the evidence:

Compound Name CAS No. Key Functional Groups Similarity Score
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 THP ring, methyl group, carboxylic acid 0.96
Tetrahydro-2H-pyran-4-carboxylic acid 5337-03-1 THP ring, carboxylic acid N/A
Tetrahydro-2H-pyran-3-carboxylic acid 873397-34-3 THP ring, carboxylic acid (3-position) 0.93
trans-4-tert-Butylcyclohexanecarboxylic acid 943-29-3 tert-Butyl group, carboxylic acid (trans) N/A

Key Observations :

  • Substituent Position : The position of the THP or alkyl group on the cyclohexane ring significantly impacts steric effects. For example, 4-Methyltetrahydro-2H-pyran-4-carboxylic acid has a methyl group on the THP ring, increasing hydrophobicity compared to the unsubstituted THP analog .
  • Stereochemistry : The trans-configuration in the target compound and trans-4-tert-butylcyclohexanecarboxylic acid reduces steric clash between substituents, enhancing thermal stability compared to cis isomers .

Physicochemical Properties

Data from structurally related compounds (Table 1):

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) 130.14 87–89 264.5 1.185
Tetrahydropyran-4-dicarboxylic acid (5337-04-2) 174.2 Not reported Not reported Not reported
trans-4-tert-Butylcyclohexanecarboxylic acid (943-29-3) 184.28 Not reported Not reported Not reported

Analysis :

  • Polarity : The THP-ether group in the target compound increases polarity compared to alkyl-substituted analogs like trans-4-tert-butylcyclohexanecarboxylic acid, improving solubility in polar aprotic solvents (e.g., DMSO or THF) .
  • Thermal Stability : The THP group’s ether linkage may lower melting and boiling points relative to bulkier tert-butyl derivatives, which exhibit higher thermal stability due to steric protection of the carboxylic acid group .

Research Findings and Implications

  • Reactivity : The THP group’s labile ether bond allows mild acidic deprotection, a critical advantage over stable alkyl groups (e.g., tert-butyl) that require harsher conditions .
  • Biological Activity : THP-containing carboxylic acids often exhibit improved bioavailability compared to bulkier analogs, making them favorable in drug design .

Biological Activity

Trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring and a tetrahydropyran-2-yloxy substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse research sources.

  • Molecular Formula : C12H20O4
  • CAS Number : 2089620-04-0
  • IUPAC Name : 4-(oxan-2-yloxy)cyclohexane-1-carboxylic acid

The biological activity of this compound is primarily attributed to its functional groups:

  • Carboxylic Acid Group : This group can engage in hydrogen bonding and ionic interactions, enhancing the compound's reactivity with biological molecules.
  • Tetrahydropyran Group : Often serves as a protecting group in organic synthesis, influencing the compound's metabolic pathways and interactions with enzymes.

Enzyme Interaction Studies

This compound has been used in studies exploring enzyme interactions. Its structure allows it to act as an intermediate in enzymatic reactions, influencing metabolic pathways. For example, it may affect the activity of fatty-acid synthase (FASN), a crucial enzyme in lipid metabolism.

Case Studies

  • Fatty Acid Synthase Inhibition
    • A study investigated the effects of similar compounds on FASN. The results indicated that these compounds could impair mitochondrial function and reduce cell viability by disrupting lipid synthesis pathways .
  • Antibacterial Properties
    • Research into related bicyclic antibiotics showed that structural modifications can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Although this compound was not directly tested, its structural similarities suggest potential for similar activity .

Q & A

Q. What are the recommended methods for synthesizing trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves functionalizing the cyclohexane ring with a tetrahydropyran (THP) group. Key steps include:

  • Protection/Deprotection: Use THP as a protecting group for hydroxyl intermediates. For example, THP ethers are stable under acidic conditions but cleaved under mild acidic hydrolysis (e.g., pyridinium p-toluenesulfonate) .
  • Carboxylic Acid Introduction: Oxidative methods (e.g., Jones oxidation) or carboxylation via Grignard reagents followed by CO₂ insertion may be employed.
  • Optimization: Adjust solvent polarity (e.g., THF vs. DCM) and temperature to control stereochemistry. For THP derivatives, reaction yields improve under anhydrous conditions with catalytic p-TSA .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:

  • HPLC-MS: Quantifies purity and detects byproducts (e.g., cis-isomers or THP ring-opened derivatives). Use C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry. For THP-cyclohexane systems, axial vs. equatorial proton splitting patterns (δ 3.5–4.5 ppm for THP-O) are diagnostic .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated for trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid (R-factor: 0.045) .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydropyran group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The THP group’s chair conformation affects steric accessibility:

  • Axial vs. Equatorial Oxygen: Axial THP-O in trans-4-substituted cyclohexanes creates a bulky environment, slowing SN2 reactions. Equatorial positions favor SN1 mechanisms due to stabilized carbocation intermediates .
  • Case Study: In trans-4-THP derivatives, nucleophilic attack at the cyclohexane carboxyl group is hindered by THP’s axial orientation, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Answer: Discrepancies often arise from:

  • Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms.
  • Hydration States: Karl Fischer titration quantifies water content; anhydrous vs. monohydrate forms differ in mp by 10–15°C .
  • Stereoisomeric Contamination: Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, ensuring >98% trans-configuration .

Q. How can computational methods (e.g., DFT) predict the compound’s acid dissociation constant (pKa) and solubility?

Answer:

  • pKa Prediction: Use Gaussian09 with B3LYP/6-31G(d) to model proton dissociation. For THP-cyclohexane systems, the carboxylic acid pKa is ~4.2–4.5, influenced by THP’s electron-withdrawing effect .
  • Solubility Modeling: COSMO-RS predicts logP values; experimental logP (e.g., 1.185 for THP-4-carboxylic acid) aligns with simulations .

Q. What are the mechanistic implications of THP ring-opening under acidic conditions during derivatization?

Answer: THP ethers hydrolyze via:

  • Step 1: Protonation of the oxygen, forming an oxonium ion.
  • Step 2: Nucleophilic attack by water, yielding a diol intermediate.
  • Impact on Stability: Avoid prolonged exposure to HCl/MeOH; use buffered aqueous workups (pH 5–6) to preserve the THP group .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in preclinical studies?

Answer: While direct data is limited, structural analogs (e.g., tranexamic acid) suggest:

  • Binding Modes: Carboxylic acid groups chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases) .
  • THP as a Bioisostere: The THP group mimics sugar moieties, enhancing solubility and targeting carbohydrate-binding proteins .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Answer:

  • Catalytic Asymmetry: Use chiral catalysts (e.g., Jacobsen’s Co-salen) for THP ring formation. Pilot-scale reactions require rigorous temperature control (±2°C) to prevent racemization .
  • Purification: Simulated moving bed (SMB) chromatography achieves >99% ee but increases cost by 30–40% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid
Reactant of Route 2
trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid

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